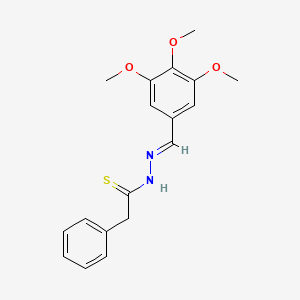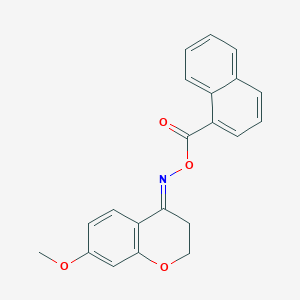
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime
説明
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, also known as J147, is a synthetic compound that has been found to exhibit neuroprotective and cognitive enhancing properties. It was first discovered in 2011 by scientists at the Salk Institute for Biological Studies in La Jolla, California. Since then, J147 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase the production of proteins that are involved in synaptic function and plasticity, which may help to enhance cognitive function. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of several proteins that are involved in synaptic function and plasticity, including brain-derived neurotrophic factor (BDNF) and synaptophysin. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to reduce inflammation and oxidative stress in the brain, which may help to protect neurons from damage.
実験室実験の利点と制限
One advantage of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to be safe and well-tolerated in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
将来の方向性
There are several potential future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime. One area of interest is the development of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in humans. In addition, more research is needed to fully understand the mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime and how it interacts with other molecules in the brain. Finally, there is potential for the development of new compounds that are based on the structure of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime and may have similar or improved therapeutic properties.
科学的研究の応用
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and memory in animal models of these diseases. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have neuroprotective properties, which may help to prevent or slow the progression of these diseases.
特性
IUPAC Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-23-14-8-6-12-4-3-5-17(15(12)11-14)21-25-19(22)16-10-13(20)7-9-18(16)24-2/h6-11H,3-5H2,1-2H3/b21-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKREBPGGMWQTI-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=C(C=CC(=C3)Cl)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N/OC(=O)C3=C(C=CC(=C3)Cl)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B3910315.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3910320.png)
![(4-nitrophenyl)(4-pyridinyl)methanone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910325.png)
![N-[3-(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-3-oxopropyl]-4-methylbenzamide](/img/structure/B3910327.png)
![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910329.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3910337.png)
![ethyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3910363.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-fluorobenzoyl)oxime]](/img/structure/B3910368.png)
![N-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3910403.png)